4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C11H12FNO3 It is a derivative of butanoic acid, featuring a fluoro-substituted phenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-fluoro-5-methylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluoro-substituted phenyl group and the amino group can form hydrogen bonds and other interactions with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid
- 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid
- 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid
Uniqueness
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of both a fluoro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-(2-fluoro-5-methylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWRAGGSWHBHFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424264 |
Source
|
Record name | 4-(2-Fluoro-5-methylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904766-63-8 |
Source
|
Record name | 4-(2-Fluoro-5-methylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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